molecular formula C8H5ClS B14429686 [(Chloroethynyl)sulfanyl]benzene CAS No. 79894-52-3

[(Chloroethynyl)sulfanyl]benzene

Cat. No.: B14429686
CAS No.: 79894-52-3
M. Wt: 168.64 g/mol
InChI Key: PUGAFNRHAWWDCY-UHFFFAOYSA-N
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Description

[(Chloroethynyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloroethynyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Chloroethynyl)sulfanyl]benzene typically involves the introduction of a chloroethynyl group and a sulfanyl group onto a benzene ring. One common method involves the reaction of a benzene derivative with chloroethyne in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[(Chloroethynyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.

Scientific Research Applications

[(Chloroethynyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(Chloroethynyl)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: A benzene ring with a chlorine substituent.

    Thiophenol: A benzene ring with a sulfanyl group.

    Phenylacetylene: A benzene ring with an ethynyl group.

Uniqueness

[(Chloroethynyl)sulfanyl]benzene is unique due to the presence of both a chloroethynyl group and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

79894-52-3

Molecular Formula

C8H5ClS

Molecular Weight

168.64 g/mol

IUPAC Name

2-chloroethynylsulfanylbenzene

InChI

InChI=1S/C8H5ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H

InChI Key

PUGAFNRHAWWDCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC#CCl

Origin of Product

United States

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